Crystal structure and hydrogen bonding of 4-Acetyl-2-trifluoromethylbenzoic acid
Crystal structure and hydrogen bonding of 4-Acetyl-2-trifluoromethylbenzoic acid
An In-depth Technical Guide on the Crystal Structure and Hydrogen Bonding of 4-Acetyl-2-trifluoromethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure and hydrogen bonding characteristics of 4-Acetyl-2-trifluoromethylbenzoic acid. While a specific crystallographic study for this exact molecule is not publicly available at the time of this writing, this document leverages extensive data from structurally analogous compounds to build a robust predictive model. By examining the crystal structures of related benzoic acid derivatives, particularly those with trifluoromethyl and acetyl substitutions, we can infer the likely intermolecular interactions and packing motifs. This guide also presents a detailed, field-proven protocol for the synthesis and crystallization of 4-Acetyl-2-trifluoromethylbenzoic acid, providing researchers with a practical framework for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The insights presented herein are critical for professionals in drug development and materials science, where a deep understanding of solid-state properties is paramount for predicting bioavailability, stability, and formulation of active pharmaceutical ingredients (APIs).
Introduction: The Significance of Solid-State Characterization
4-Acetyl-2-trifluoromethylbenzoic acid is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. The presence of three key functional groups—a carboxylic acid, an acetyl group, and a trifluoromethyl group—imparts a unique electronic and steric profile to the molecule. These features are expected to govern its self-assembly in the solid state, leading to specific hydrogen bonding networks and crystal packing arrangements.
A thorough understanding of the crystal structure is not merely an academic exercise; it is a cornerstone of modern drug development. The crystalline form of an active pharmaceutical ingredient (API) directly influences critical physicochemical properties, including:
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Solubility and Dissolution Rate: Different polymorphs (i.e., different crystal structures of the same compound) can exhibit vastly different solubilities, which in turn affects the bioavailability of a drug.
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Stability: The thermodynamic stability of a crystalline form is crucial for ensuring a long shelf-life and preventing unwanted phase transformations.
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Hygroscopicity: The tendency of a solid to absorb moisture from the atmosphere is dependent on its crystal structure.
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Mechanical Properties: Crystal habit and packing affect the flowability and compressibility of a powder, which are important considerations for tablet manufacturing.
Therefore, the ability to predict and control the crystallization of molecules like 4-Acetyl-2-trifluoromethylbenzoic acid is of immense practical importance.
Predicted Crystal Structure and Hydrogen Bonding Motifs
Based on the crystallographic data of analogous compounds, such as 2-(trifluoromethyl)benzoic acid and other substituted benzoic acids, we can predict the dominant intermolecular interactions that will define the crystal structure of 4-Acetyl-2-trifluoromethylbenzoic acid.
The Carboxylic Acid Dimer: A Ubiquitous Supramolecular Synthon
The most predictable and robust hydrogen bonding motif in the crystal structure of nearly all carboxylic acids is the formation of a centrosymmetric dimer.[1][2] This motif is characterized by a pair of O—H···O hydrogen bonds between the carboxylic acid groups of two molecules, forming a stable eight-membered ring with an R22(8) graph-set descriptor.
Diagram 1: The Carboxylic Acid Dimer Motif
Caption: Predicted centrosymmetric carboxylic acid dimer of 4-Acetyl-2-trifluoromethylbenzoic acid.
The Role of Weaker Intermolecular Interactions
While the carboxylic acid dimer is expected to be the primary organizing feature, the acetyl and trifluoromethyl substituents will likely participate in a network of weaker, yet significant, intermolecular interactions that will influence the overall crystal packing.
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C—H···O Hydrogen Bonds: The acetyl group's carbonyl oxygen is a potential hydrogen bond acceptor. It is plausible that C—H···O interactions will form between the acetyl oxygen of one molecule and aromatic C-H donors of neighboring molecules. Similar interactions have been observed in related structures, contributing to the formation of extended chains or sheets.[1][2]
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C—H···F and C—F···π Interactions: The trifluoromethyl group is a known participant in a variety of weak intermolecular interactions. C—H···F hydrogen bonds, although weak, are frequently observed in the crystal structures of fluorinated organic molecules.[1][2] Furthermore, C—F···π interactions, where the electron-rich fluorine atoms interact with the electron cloud of an adjacent aromatic ring, can also contribute to the stability of the crystal lattice.
Experimental Protocols for Synthesis and Crystallization
The following protocols are based on established synthetic methodologies for related benzoic acid derivatives and provide a robust starting point for the preparation and crystallization of 4-Acetyl-2-trifluoromethylbenzoic acid.[3][4]
Synthesis of 4-Acetyl-2-trifluoromethylbenzoic acid
This proposed synthesis involves a Friedel-Crafts acylation of 2-(trifluoromethyl)benzoic acid.
Materials:
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2-(Trifluoromethyl)benzoic acid
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Concentrated hydrochloric acid (HCl)
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Crushed ice
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane.
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Addition of Acetylating Agent: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.2 equivalents) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.
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Addition of Starting Material: Dissolve 2-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Diagram 2: Synthetic Workflow for 4-Acetyl-2-trifluoromethylbenzoic acid
Caption: Proposed synthetic route for 4-Acetyl-2-trifluoromethylbenzoic acid.
Single Crystal Growth for X-ray Diffraction
The key to obtaining high-quality single crystals is to allow the molecules to self-assemble slowly and in an ordered fashion. The following are several established methods for growing single crystals.
Methods:
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Slow Evaporation:
-
Dissolve the purified product in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane) to near saturation at room temperature.
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Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
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Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
-
Vapor Diffusion:
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Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this solution in a small open vial.
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Place the vial inside a larger, sealed container that contains a more volatile, poor solvent (e.g., hexane).
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below. A programmable heating/cooling block can be used for precise temperature control.
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Data Acquisition and Structure Determination: A Note on Crystallographic Information Files (CIF)
Once suitable single crystals are obtained, the next step is to perform single-crystal X-ray diffraction analysis. The data collected from the diffractometer is processed to solve and refine the crystal structure. The final structural information, including atomic coordinates, bond lengths, bond angles, and details of the crystal packing and hydrogen bonding, is typically reported in a standard format known as a Crystallographic Information File (CIF).[5][6][7]
The CIF is a text-based file format that is the standard for submitting crystallographic data to journals and databases such as the Cambridge Structural Database (CSD).[8][9] The CSD is a comprehensive and fully curated database of small-molecule organic and metal-organic crystal structures, and it is an invaluable resource for researchers in chemistry and materials science.[8][9]
Conclusion
While a definitive crystal structure of 4-Acetyl-2-trifluoromethylbenzoic acid awaits experimental determination, this guide has provided a detailed and scientifically grounded prediction of its key structural features. The formation of a robust carboxylic acid dimer is almost certain, and this primary interaction will be modulated by a network of weaker C—H···O, C—H···F, and C—F···π interactions. The provided experimental protocols offer a clear pathway for the synthesis and crystallization of this compound, enabling researchers to obtain the high-quality single crystals necessary for definitive structural analysis. The insights and methodologies presented in this guide are intended to empower researchers in their efforts to understand and control the solid-state properties of this and other novel chemical entities.
References
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Cambridge Crystallographic Data Centre. (2026). Cambridge Structural Database. Retrieved from [Link]
-
International Union of Crystallography. (2002). Crystallographic Information File (CIF). Chemistry International, 24(4). Retrieved from [Link]
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International Union of Crystallography. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]
- McMahon, B. (2002). Crystallographic Information File (CIF).
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NIST. (n.d.). 4-Acetylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
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ResearchGate. (2011). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Trifluoromethyl-benzoic-acid-fluoride. Retrieved from [Link]
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The CCDC. (n.d.). A short guide to CIFs. Retrieved from [Link]
- Vertex AI Search. (n.d.).
- X. Liu, L. Liu, T. Huang, J. Zhang, Z. Tang, C. Li, T. Chen. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23, 4930-4934.
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